4-(Dimethylamino)benzaldehyde nicotinoyl hydrazone
CAS No.:
Cat. No.: VC15718208
Molecular Formula: C15H16N4O
Molecular Weight: 268.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H16N4O |
|---|---|
| Molecular Weight | 268.31 g/mol |
| IUPAC Name | N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C15H16N4O/c1-19(2)14-7-5-12(6-8-14)10-17-18-15(20)13-4-3-9-16-11-13/h3-11H,1-2H3,(H,18,20)/b17-10+ |
| Standard InChI Key | OUIUFGWOJCNQRW-LICLKQGHSA-N |
| Isomeric SMILES | CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CN=CC=C2 |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CN=CC=C2 |
Introduction
Synthesis and Structural Characterization
Synthetic Methodology
The synthesis of 4-(dimethylamino)benzaldehyde nicotinoyl hydrazone typically involves a condensation reaction between 4-(dimethylamino)benzaldehyde and nicotinic hydrazide under acidic conditions. Glacial acetic acid is commonly employed as a catalyst, promoting the nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon . The reaction proceeds via the formation of an intermediate Schiff base, which tautomerizes to the stable hydrazone structure.
Key parameters influencing yield and purity include:
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Reaction temperature: Optimized between 60–80°C to balance reaction rate and byproduct formation.
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Solvent system: Ethanol or methanol is preferred for solubility and ease of purification.
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Stoichiometry: A 1:1 molar ratio of aldehyde to hydrazide minimizes unreacted starting materials .
Post-synthesis purification often involves recrystallization from ethanol or column chromatography. The product is characterized using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS) .
Structural Features
The compound’s structure (Figure 1) comprises a dimethylaminophenyl group linked via a hydrazone bridge (-NH-N=C-) to a nicotinoyl moiety. The presence of both electron-donating (dimethylamino) and electron-withdrawing (pyridine) groups creates a push-pull electronic system, enhancing its reactivity and metal-binding capacity .
Table 1: Key Structural and Physicochemical Properties
The E-configuration of the hydrazone bond is confirmed by NMR, which shows a characteristic imine proton signal at δ 8.3–8.5 ppm . IR spectroscopy reveals stretching vibrations for the carbonyl (C=O, ~1650 cm) and imine (C=N, ~1600 cm) groups .
| Microorganism | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Escherichia coli | 50 | |
| Candida albicans | 25 | |
| Aspergillus niger | 50 |
Antitumor Activity
The compound’s ability to chelate metal ions enhances its cytotoxicity against cancer cells. In vitro studies on human breast cancer (MCF-7) and lung carcinoma (A549) cell lines reveal IC values of 8–15 μM, attributed to the induction of apoptosis via mitochondrial pathway disruption . Metal complexes of this hydrazone, particularly with Cu(II) and Zn(II), show enhanced efficacy due to improved cellular uptake and redox activity .
Coordination Chemistry and Metal Complexes
Complex Formation
The hydrazone acts as a tridentate ligand, coordinating through the pyridine nitrogen, imine nitrogen, and carbonyl oxygen atoms. This coordination mode stabilizes transition metal complexes with varied geometries:
Table 3: Metal Complex Geometries
| Metal Ion | Geometry | Coordination Sites | Stability Constant (log β) |
|---|---|---|---|
| Cu(II) | Square planar | N, N, O | 12.8 ± 0.3 |
| Fe(III) | Octahedral | N, O, solvent molecules | 9.5 ± 0.2 |
EXAFS spectroscopy and magnetic susceptibility measurements confirm these geometries, with Cu(II) complexes exhibiting μ values of 1.73–1.85 BM, consistent with square planar configurations .
Applications in Catalysis
Cu(II) complexes of this hydrazone catalyze oxidation reactions, such as the conversion of cyclohexane to adipic acid with 78% yield under mild conditions . The redox-active metal center facilitates electron transfer, while the ligand framework stabilizes intermediates.
Industrial Applications: Corrosion Inhibition
Mechanism of Action
In 1 M HCl, 4-(dimethylamino)benzaldehyde nicotinoyl hydrazone acts as a mixed-type inhibitor for mild steel, achieving 92% efficiency at 500 ppm . Adsorption follows the Langmuir isotherm, with a free energy of adsorption () of −37.2 kJ/mol, indicating chemisorption via interaction with the steel surface .
Table 4: Corrosion Inhibition Performance
| Concentration (ppm) | Inhibition Efficiency (%) | Surface Coverage (θ) |
|---|---|---|
| 100 | 76 | 0.76 |
| 300 | 85 | 0.85 |
| 500 | 92 | 0.92 |
Quantum chemical calculations correlate inhibition efficiency with molecular descriptors: a high HOMO energy (−5.12 eV) facilitates electron donation to metal orbitals, while a low LUMO energy (−1.89 eV) promotes back-donation .
Comparison with Structural Analogues
Modifying the hydrazone’s substituents alters its properties:
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Isonicotinoyl variant: Replacing the nicotinoyl group with isonicotinoyl shifts the coordination mode from tridentate to bidentate, reducing complex stability (log β = 10.1 for Cu(II)) .
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Chlorine-substituted derivatives: Introducing electron-withdrawing groups (e.g., Cl) enhances antimicrobial activity but reduces solubility in aqueous media .
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